molecular formula C13H18O7 B13448961 Guaiacol-Beta-D-glucopyranoside-d3

Guaiacol-Beta-D-glucopyranoside-d3

Cat. No.: B13448961
M. Wt: 289.30 g/mol
InChI Key: WBZPEZUBVIAKKS-ROFQSTBASA-N
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Description

Guaiacol-Beta-D-glucopyranoside-d3 is a deuterium-labeled compound, which is a derivative of Guaiacol-Beta-D-glucopyranoside. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and biochemical studies. The molecular formula of this compound is C13H15D3O7, and it has a molecular weight of 289.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guaiacol-Beta-D-glucopyranoside-d3 typically involves the deuteration of Guaiacol-Beta-D-glucopyranoside. This process includes the introduction of deuterium atoms into the molecular structure, replacing hydrogen atoms. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium. The specific synthetic route may vary, but it generally involves the protection of hydroxyl groups, followed by deuteration and subsequent deprotection steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under controlled conditions to ensure the consistent incorporation of deuterium atoms and to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Guaiacol-Beta-D-glucopyranoside-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of halogenated derivatives .

Scientific Research Applications

Guaiacol-Beta-D-glucopyranoside-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Guaiacol-Beta-D-glucopyranoside-d3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into its biochemical behavior. The compound can act as a substrate for various enzymes, facilitating the study of enzyme-substrate interactions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .

Properties

Molecular Formula

C13H18O7

Molecular Weight

289.30 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(trideuteriomethoxy)phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1/i1D3

InChI Key

WBZPEZUBVIAKKS-ROFQSTBASA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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